N'-(4-fluorophenyl)-N-phenyloxamide
Description
N'-(4-Fluorophenyl)-N-phenyloxamide is a fluorinated oxamide derivative characterized by a central oxamide (-NC(O)C(O)N-) backbone flanked by a phenyl group and a 4-fluorophenyl substituent (Figure 1). This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing nature of the fluorine atom, which influences molecular geometry, intermolecular interactions, and physicochemical properties . Its synthesis typically involves coupling reactions between substituted anilines and oxalyl chloride derivatives under basic conditions, yielding high-purity products confirmed via NMR and LC-MS . The fluorine atom at the para position enhances thermal stability and modulates crystal packing through interactions such as N–H⋯F hydrogen bonds .
Figure 1: Molecular structure of this compound.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJMZCIBTNUFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-phenyloxamide typically involves the reaction of 4-fluoroaniline with phenyloxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-(4-fluorophenyl)-N-phenyloxamide may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-phenyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(4-fluorophenyl)-N-phenyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-N-phenyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Planarity
The introduction of fluorine or other substituents significantly impacts molecular planarity and crystal packing:
- Fluorophenyl vs. Chlorophenyl : In N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the bulkier chlorine atom induces greater steric distortion compared to fluorine, reducing planarity. Conversely, the 4-fluorophenyl group in N'-(4-fluorophenyl)-N-phenyloxamide maintains near-planar geometry due to weaker steric effects, as observed in isostructural fluorophenyl-containing compounds .
- Trifluoromethyl Substitution: Compounds like N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide () exhibit pronounced nonplanarity due to steric repulsion from the CF₃ group, contrasting with the relatively planar fluorophenyl derivatives .
Table 1 : Geometric Effects of Substituents
Intermolecular Interactions and Crystal Packing
Fluorinated compounds exhibit unique packing motifs driven by halogen-based interactions:
- N–H⋯F Hydrogen Bonds: In this compound, the N–H⋯F interaction (bond length ~2.8 Å) stabilizes layered supramolecular architectures, as seen in isostructural benzimidamides (). This interaction is absent in non-fluorinated analogs like N,N′-bis(4-methylphenyl)oxamide .
- C–H⋯π and π–π Stacking: The fluorophenyl group participates in C–H⋯π interactions (e.g., δ~2.5–3.0 Å), which are less pronounced in chlorophenyl derivatives due to weaker electronegativity .
Table 2 : Dominant Intermolecular Interactions
Physicochemical and Spectroscopic Properties
- NMR Shifts : The ¹³C NMR signal for the fluorophenyl carbon in this compound appears at δ~162 ppm, comparable to δ~148–162 ppm in fluorophenyl thiosemicarbazones (). Chlorophenyl analogs show upfield shifts (δ~140–150 ppm) due to reduced electronegativity .
- Melting Points : Fluorinated oxamides exhibit higher melting points (>250°C) than chlorinated derivatives (e.g., 3-chloro-N-phenyl-phthalimide, mp ~180°C), attributed to stronger intermolecular interactions .
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